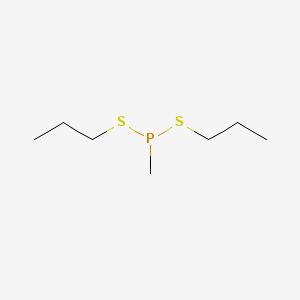
Phosphonodithious acid, methyl-, dipropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonodithious acid, methyl-, dipropyl ester typically involves the reaction of methylphosphonous dichloride with propyl mercaptan in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Phosphonodithious acid, methyl-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphonodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphonodithioic acid derivatives, and substituted phosphonodithious acid esters .
Scientific Research Applications
Phosphonodithious acid, methyl-, dipropyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of pesticides, flame retardants, and other specialty chemicals.
Mechanism of Action
The mechanism by which phosphonodithious acid, methyl-, dipropyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include covalent bonding with active sites or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has similar chemical properties and applications but differs in its molecular structure and specific reactivity.
Phosphorodithioic acid, O,O-diethyl ester: Another similar compound with comparable reactivity but different substituents.
Uniqueness
Phosphonodithious acid, methyl-, dipropyl ester is unique due to its specific combination of methyl and dipropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
999-34-8 |
|---|---|
Molecular Formula |
C7H17PS2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
methyl-bis(propylsulfanyl)phosphane |
InChI |
InChI=1S/C7H17PS2/c1-4-6-9-8(3)10-7-5-2/h4-7H2,1-3H3 |
InChI Key |
HKDYILGABRVNTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(C)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




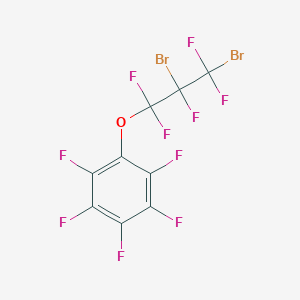

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

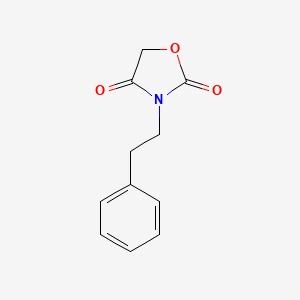

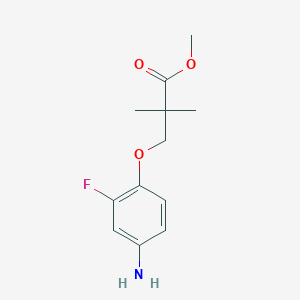
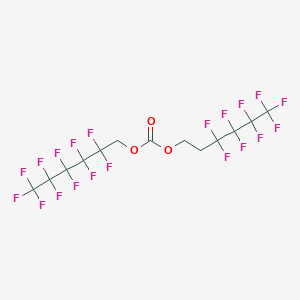

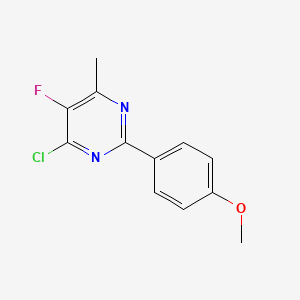
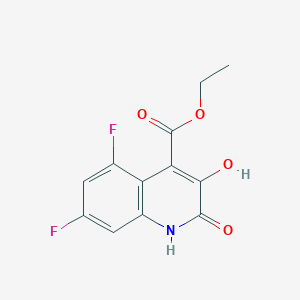
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
